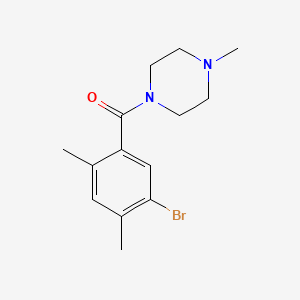
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a compound that features a brominated aromatic ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Methanone: The brominated intermediate is then reacted with a suitable reagent to form the methanone group.
Piperazine Introduction: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The brominated aromatic ring may also play a role in binding to target sites, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone: can be compared to other piperazine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds.
Actividad Biológica
The compound (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a member of the piperazine class of compounds, which have been widely studied for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dimethylphenol with 4-methylpiperazine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). This method allows for the formation of the desired methanone derivative with high purity and yield.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to excellent activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 20 | Good |
| This compound | P. aeruginosa | TBD | TBD |
Anticancer Properties
Preliminary studies have suggested that piperazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with a similar structure have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to known chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as a ligand for certain receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Propiedades
Fórmula molecular |
C14H19BrN2O |
|---|---|
Peso molecular |
311.22 g/mol |
Nombre IUPAC |
(5-bromo-2,4-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O/c1-10-8-11(2)13(15)9-12(10)14(18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KFLKTBNCTLPYSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















